molecular formula C21H18BrNO3 B1674299 G-1 CAS No. 881639-98-1

G-1

Numéro de catalogue: B1674299
Numéro CAS: 881639-98-1
Poids moléculaire: 412.3 g/mol
Clé InChI: VHSVKVWHYFBIFJ-LYWAUEGTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone is a complex organic compound belonging to the quinoline family. It is characterized by its unique structure, which includes a brominated benzodioxole moiety and a cyclopentaquinoline core.

Méthodes De Préparation

The synthesis of G-1 involves several steps. One common method includes the following steps:

Analyse Des Réactions Chimiques

1-[4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced quinoline derivatives.

    Substitution: The bromine atom in the benzodioxole moiety can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Cancer Therapy

G-1 has demonstrated significant anticancer potential, particularly in ovarian cancer. Research indicates that this compound:

  • Inhibits Cell Proliferation : this compound blocks tubulin polymerization, disrupting microtubule assembly, which leads to cell cycle arrest in ovarian cancer cells. This mechanism is similar to that of vinca alkaloids, commonly used chemotherapy drugs .
  • Induces Apoptosis : Treatment with this compound has been shown to increase apoptosis in ovarian cancer cells, as evidenced by morphological changes and DNA fragmentation .
  • Regulates Cell Cycle Progression : Studies have shown that this compound treatment can stimulate cell-cycle progression in certain cancer cell lines while also increasing the proportion of cells in the G2/M phases of mitosis .

Table 1: Effects of this compound on Ovarian Cancer Cells

EffectObservationReference
Cell ProliferationDecreased viability (MTT assay)
ApoptosisIncreased apoptotic cells
Cell Cycle ArrestArrest in prophase of mitosis

Metabolic Disorders

Recent studies have explored the role of this compound in metabolic health, particularly its impact on obesity and diabetes:

  • Enhancement of Energy Expenditure : In animal models, this compound treatment resulted in increased whole-body energy expenditure. This was associated with upregulation of mitochondrial gene expression in brown adipose tissue and skeletal muscle, suggesting enhanced oxidative metabolism .
  • Improvement of Glucose and Lipid Homeostasis : The upregulation of genes involved in lipid metabolism indicates that this compound may support metabolic health by improving glucose and lipid homeostasis .

Table 2: Metabolic Effects of this compound Treatment

ParameterObservationReference
Energy ExpenditureIncreased whole-body energy expenditure
Mitochondrial Gene ExpressionUpregulation in BAT and skeletal muscle
Lipid HomeostasisImproved regulation of lipid metabolism

Case Study 1: Ovarian Cancer Treatment

A study involving IGROV-1 and SKOV-3 ovarian cancer cell lines demonstrated that this compound not only inhibited cell proliferation but also induced apoptosis through mechanisms involving key protein kinases and mitotic-promoting factors. The treatment led to significant changes in the expression levels of proteins associated with cell cycle regulation .

Case Study 2: Metabolic Impact

In a preclinical model examining the effects of this compound on obesity, researchers found that administration of this compound led to significant improvements in metabolic parameters. Mice treated with this compound exhibited increased mitochondrial activity and enhanced glucose tolerance, suggesting potential applications for managing metabolic disorders such as type 2 diabetes .

Mécanisme D'action

The mechanism of action of G-1 involves its interaction with G protein-coupled estrogen receptor (GPER). It binds to GPER with high affinity, activating multiple intracellular signaling pathways. This activation leads to increased cytosolic calcium levels and inhibition of cell migration. The compound does not bind to classical estrogen receptors (ERα and ERβ), making it a selective GPER agonist .

Comparaison Avec Des Composés Similaires

1-[4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone can be compared with other similar compounds, such as:

Q & A

Basic Research Questions

Q. How to design a reproducible experimental protocol for synthesizing or analyzing G-1?

Methodological Answer:

  • Step 1 : Define objectives using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to align with research goals .
  • Step 2 : Document synthesis/analysis procedures in detail, including equipment specifications, reagent purity, and environmental conditions (temperature, pH). For novel compounds, provide spectroscopic data (e.g., NMR, MS) and purity metrics .
  • Step 3 : Use standardized formats (e.g., passive voice for methods) to enhance clarity and reproducibility. Limit primary data in the main text; place extensive datasets in supplementary materials .

Q. What strategies ensure a comprehensive literature review on this compound?

Methodological Answer:

  • Search Techniques : Use Google Scholar operators like intitle:"this compound", author:[name], and source:[journal] to locate primary studies. Combine Boolean terms (e.g., "this compound" AND (synthesis OR mechanism)) .
  • Resource Curation : Organize findings using reference managers (e.g., Zotero) and prioritize peer-reviewed articles over preprints. Cross-reference citations to identify seminal works .
  • Gap Identification : Note inconsistencies in reported properties (e.g., conflicting solubility data) to shape hypothesis development .

Q. How to formulate a testable hypothesis about this compound's biological or chemical mechanisms?

Methodological Answer:

  • Framework Application : Use PICO (Population, Intervention, Comparison, Outcome) to structure mechanistic questions. Example: "Does this compound (Intervention) inhibit Enzyme X (Population) more effectively than Compound Y (Comparison) under physiological pH (Outcome)?" .
  • Complexity Integration : Ensure hypotheses address gaps (e.g., unexplained toxicity profiles) and require multi-method validation (e.g., in vitro assays paired with computational modeling) .

Advanced Research Questions

Q. How to resolve contradictions in experimental data related to this compound's properties?

Methodological Answer:

  • Root-Cause Analysis : Compare methodologies across studies (e.g., differences in solvent systems, assay sensitivity) .
  • Statistical Validation : Apply sensitivity analysis or Monte Carlo simulations to quantify uncertainty in measurements .
  • Cross-Validation : Replicate conflicting experiments under controlled conditions, documenting procedural deviations meticulously .

Q. What advanced statistical methods are appropriate for validating hypotheses about this compound's behavior?

Methodological Answer:

  • Multivariate Analysis : Use PCA (Principal Component Analysis) to identify dominant variables in complex datasets (e.g., reaction yields under varying conditions) .
  • Bayesian Inference : Model dose-response relationships or kinetic data to account for prior knowledge and reduce overfitting .
  • Error Propagation : Quantify uncertainties in derived parameters (e.g., rate constants) using tools like the Guide to the Expression of Uncertainty in Measurement (GUM) .

Q. How to optimize experimental design for studying this compound under dynamic conditions?

Methodological Answer:

  • DoE (Design of Experiments) : Apply factorial designs to test multiple variables (e.g., temperature, concentration) efficiently. Use software like Minitab or JMP for optimization .
  • Real-Time Monitoring : Integrate in-situ analytics (e.g., HPLC, Raman spectroscopy) to capture transient intermediates or degradation products .

Q. How to assess the novelty and feasibility of this compound research questions systematically?

Methodological Answer:

  • FINER Criteria : Evaluate questions for Feasibility (resource availability), Novelty (lack of prior patents/publications), and Relevance (alignment with field priorities) .
  • Systematic Reviews : Conduct meta-analyses to quantify consensus or variability in existing data (e.g., efficacy benchmarks) .

Q. Data Presentation and Reproducibility Guidelines

Table 1 : Checklist for Reporting this compound Research

ComponentRequirementsReferences
Experimental Methods Detailed protocols, equipment models, reagent sources, and calibration data
Data Analysis Statistical tests, software versions, and raw data accessibility
Reproducibility Supplementary materials for raw datasets and code
Ethical Compliance Institutional approvals for biological/chemical safety

Propriétés

Numéro CAS

881639-98-1

Formule moléculaire

C21H18BrNO3

Poids moléculaire

412.3 g/mol

Nom IUPAC

1-[(3aR,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone

InChI

InChI=1S/C21H18BrNO3/c1-11(24)12-5-6-18-15(7-12)13-3-2-4-14(13)21(23-18)16-8-19-20(9-17(16)22)26-10-25-19/h2-3,5-9,13-14,21,23H,4,10H2,1H3/t13-,14-,21?/m1/s1

Clé InChI

VHSVKVWHYFBIFJ-LYWAUEGTSA-N

SMILES

CC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5

SMILES isomérique

CC(=O)C1=CC2=C(C=C1)NC([C@H]3[C@H]2C=CC3)C4=CC5=C(C=C4Br)OCO5

SMILES canonique

CC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5

Apparence

Solid powder

Pictogrammes

Irritant; Environmental Hazard

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

1-(4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone
G-1 ethanone compound
GPR30 agonist G1

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
G-1
Reactant of Route 2
G-1
Reactant of Route 3
G-1
Reactant of Route 4
G-1
Reactant of Route 5
G-1
Reactant of Route 6
G-1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.